3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl hexopyranoside
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Overview
Description
3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl hexopyranoside: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHO
IUPAC Name: (2R,3S,4S,5R,6R)-2-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-6-(hydroxymethyl)oxane-3,4,5-triol
Preparation Methods
Synthesis:: The synthesis of this compound involves several steps. One notable method is the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative . Here’s how it happens:
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2H-Chromene Derivative (3): : Prepare this intermediate via a domino three-component coupling reaction. Aryne precursor 1 reacts with dimedone (2) in N,N-dimethylformamide (DMF) to yield the 2H-chromene derivative 3 .
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Nucleophilic Addition: : Combine 2-hydroxy-1,4-naphthoquinone (4) with 2H-chromene derivative 3. The nucleophilic addition results in the formation of our target compound .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale preparation.
Chemical Reactions Analysis
Reactivity::
Oxidation: The quinone moiety in the compound makes it susceptible to oxidation reactions.
Reduction: Reduction of the quinone group can yield hydroquinone derivatives.
Substitution: Substituents on the naphthalene ring can undergo various substitution reactions.
Aryne Formation: Arynes are generated in situ from ortho-(trimethylsilyl)aryl triflates and fluoride ions .
Nucleophilic Addition: 2-hydroxy-1,4-naphthoquinone acts as a nucleophile in the addition step .
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic properties.
Industry: For synthesis of novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets and pathways, influencing cellular functions.
Comparison with Similar Compounds
and 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl] share some structural features.
Remember, this compound’s uniqueness lies in its intricate structure and potential applications
Properties
Molecular Formula |
C16H16O9 |
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Molecular Weight |
352.29 g/mol |
IUPAC Name |
2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O9/c17-5-8-11(20)12(21)14(23)16(24-8)25-15-10(19)7-4-2-1-3-6(7)9(18)13(15)22/h1-4,8,11-12,14,16-17,20-23H,5H2 |
InChI Key |
ZPZGPVPZOQHNJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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